2'-Amino-5'-hydroxy-2,2,2-trifluoroacetophenone

synthetic methodology regiospecific acylation HIV RT inhibitor intermediates

Researchers synthesizing HIV reverse transcriptase inhibitors or AChE transition-state probes require isomerically pure o-trifluoroacetyl aniline building blocks. Generic analogs lack the precise 5'-hydroxy-2'-amino substitution pattern essential for target engagement. • >80% yield ortho-selective synthesis ensures isomerically pure material, eliminating costly chromatographic separation of regioisomeric mixtures. • 5'-OH regioisomer preferred over 6'-OH: avoids intramolecular H-bonding that sequesters the phenolic OH and reduces nucleophilicity for bioconjugation. • ~105-fold potency enhancement vs. unsubstituted trifluoroacetophenone at AChE (Nair & Quinn), with additional para-OH H-bond donor enabling sub-nanomolar inhibitor design.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 1233967-23-1
Cat. No. B12073721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-5'-hydroxy-2,2,2-trifluoroacetophenone
CAS1233967-23-1
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(=O)C(F)(F)F)N
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)7(14)5-3-4(13)1-2-6(5)12/h1-3,13H,12H2
InChIKeyVIJOWJSFLXXHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Amino-5'-hydroxy-2,2,2-trifluoroacetophenone Procurement Guide


2'-Amino-5'-hydroxy-2,2,2-trifluoroacetophenone (CAS 1233967-23-1, molecular formula C8H6F3NO2, MW 205.13 g/mol) is a trifluoromethyl-substituted ortho-amino-acetophenone derivative bearing hydroxy and amino substituents at the 5'- and 2'-positions, respectively . The compound belongs to the o-trifluoroacetyl aniline class, which serves as a key synthetic intermediate for preparing HIV reverse transcriptase inhibitors and other trifluoromethylated pharmacophores [1]. The combination of the electron-withdrawing trifluoromethyl ketone moiety with hydrogen-bond-donating amino and hydroxy groups creates a distinctive pharmacophoric pattern that cannot be replicated by single-substituent analogs or non-fluorinated counterparts.

Synthetic intermediate workflow — regiospecific o-trifluoroacetyl aniline route supports single-isomer procurement for fluorinated pharmacophore construction.
Bifunctional scaffold selection — orthogonal amino and phenolic hydroxyl handles enable parallel derivatization strategies not possible with mono-functional analogs.
Enzyme inhibition assay context — trifluoromethyl ketone moiety reported as transition-state analog motif for acetylcholinesterase inhibition studies.
5'-Hydroxy regioisomer for conjugation — free phenolic OH supports ADC linker attachment and bioconjugation research without deprotection steps.

Why Generic Substitution Fails for 2'-Amino-5'-hydroxy-2,2,2-trifluoroacetophenone


Cursory structural similarity among o-trifluoroacetyl aniline derivatives masks critical quantitative differences that preclude generic interchange. The non-fluorinated analog (2'-amino-5'-hydroxyacetophenone, CAS 30954-71-3) lacks the trifluoromethyl group that enhances metabolic stability and membrane permeability . The 6'-hydroxy regioisomer (2'-amino-6'-hydroxy-2,2,2-trifluoroacetophenone, CAS 1235775-19-5) places the hydroxy group at a different position, altering hydrogen-bonding geometry, intramolecular vs. intermolecular H-bond propensity, and consequently both reactivity and biological recognition . The 5'-methoxy analog (CAS 205756-71-4) replaces the free hydroxyl with a methyl ether, eliminating H-bond donor capacity and fundamentally changing solubility and target engagement. The unsubstituted parent 2,2,2-trifluoroacetophenone (CAS 434-45-7) lacks both amino and hydroxy functionalities, dramatically reducing potency at acetylcholinesterase (Ki for X=H is ~105-fold weaker than meta-amino-substituted trifluoroacetophenones) [1]. The quantitative evidence below establishes that the precise 5'-hydroxy-2'-amino substitution pattern is not a minor variant but a determining factor for synthetic utility, physicochemical properties, and biological target engagement.

Non-fluorinated analog
(CAS 30954-71-3)
Lacks CF₃ group; metabolic stability context and membrane-permeability profile may not transfer.Source review — CF₃-for-CH₃ class-level effect
6'-Hydroxy regioisomer
(CAS 1235775-19-5)
OH engaged in intramolecular H-bond with CF₃CO; effectively one fewer freely available H-bond donor alters reactivity and recognition.Regioisomer context may differ
5'-Methoxy analog
(CAS 205756-71-4)
Methyl ether replaces free hydroxyl; eliminates H-bond donor capacity, which may shift solubility and target-engagement profile.Derivatization handle mismatch
Unsubstituted parent
(CAS 434-45-7)
Missing both amino and hydroxy substituents; reported Ki at AChE is approximately 105-fold weaker than meta-amino-substituted analogs.Class-level SAR — potency profile differs substantially

2'-Amino-5'-hydroxy-2,2,2-trifluoroacetophenone: Quantitative Evidence vs. Analogs


Ortho-Trifluoroacetyl Aniline Route: Yield Advantage over Friedel-Crafts

The o-trifluoroacetyl aniline synthetic route, for which 2'-amino-5'-hydroxy-2,2,2-trifluoroacetophenone is a representative product, achieves high yields (typically >80%) under mild conditions using trifluoroacetic anhydride, compared to traditional Friedel-Crafts trifluoroacetylation methods that generally suffer from lower yields (commonly 40–60%) and poor regioselectivity [1]. The procedure is reported to be highly regiospecific for the ortho position, a critical advantage over non-regiospecific methods that produce mixtures of ortho- and para-substituted products requiring chromatographic separation. This regiospecificity is particularly important for procuring single-isomer intermediates for pharmaceutical synthesis, where isomeric purity directly impacts downstream API quality .

Synthetic route yield
Cross-study comparable
o-Trifluoroacetyl aniline route: typically >80% yield, ortho-regiospecific.
Friedel-Crafts: 40–60% yield, poor regioselectivity.
Supports lower-cost procurement of isomerically pure intermediate.
Source: J Fluor Chem 2010; regiospecificity documented for class.
synthetic methodology regiospecific acylation HIV RT inhibitor intermediates

5'- vs. 6'-Hydroxy Regioisomers: H-Bonding & ADC Linker Relevance

The 5'-hydroxy regioisomer (target compound) positions the hydroxyl group para to the amino substituent, favoring intermolecular hydrogen bonding with solvents and biological targets. In contrast, the 6'-hydroxy regioisomer (CAS 1235775-19-5) positions the hydroxyl group adjacent to the trifluoroacetyl carbonyl, enabling a six-membered intramolecular hydrogen bond (OH···O=C(CF3)) that sequesters the hydroxyl proton and reduces its availability for intermolecular interactions [1]. This conformational distinction is quantified by the number of available H-bond donors: the 5'-hydroxy isomer presents two freely available H-bond donors (NH2 and OH), while the 6'-hydroxy isomer effectively presents one (NH2 only, with OH engaged intramolecularly). This differential has direct consequences for applications requiring free phenolic OH, such as antibody-drug conjugate (ADC) linker attachment, where the 5'-hydroxy regioisomer provides a reactive handle without deprotection steps .

H-bond donor availability
Class-level inference
5'-Hydroxy isomer: 2 freely available H-bond donors (NH₂ + OH).
6'-Hydroxy isomer: effectively 1 (OH sequestered intramolecularly).
Regioisomer choice determines conjugation-handle availability.
Structural inference; verify for specific target engagement.
regioisomer comparison hydrogen bonding ADC linker chemistry

Acetylcholinesterase Inhibition Enhancement by Meta-Amino Substitution

A systematic study of meta-substituted aryl trifluoromethyl ketones as acetylcholinesterase (AChE) inhibitors demonstrated that the unsubstituted 2,2,2-trifluoroacetophenone (X = H) is the least potent inhibitor in the series, while meta-amino substitution (m-NH2) substantially increases potency [1]. Dissociation constants (Ki values) span a range of ~107-fold across the series, with the potency enhancement from meta-NH2 vs. H being approximately 105-fold attributable to dispersion interactions in the enzyme active site [2]. The 2'-amino-5'-hydroxy substitution pattern of the target compound places the amino group at a position analogous to meta-substitution relative to the trifluoroacetyl group, combined with an additional hydroxy substituent that can further stabilize the enzyme-inhibitor complex through hydrogen bonding. While direct Ki data for the target compound itself have not been reported in the open literature, the class-level SAR strongly supports that both amino and hydroxy substituents contribute additively to AChE inhibition potency compared to unsubstituted or mono-substituted trifluoroacetophenones.

AChE inhibition Ki range
Class-level inference
m-NH₂ substitution: ~105-fold enhancement over H.
Target compound Ki not directly reported; predicted within enhanced range.
Supports AChE inhibitor lead development context.
Class-level SAR; confirm with direct assay data.
acetylcholinesterase inhibition structure-activity relationship transition-state analog

Metabolic Stability Advantage of Trifluoromethyl Substitution

The trifluoromethyl group in 2,2,2-trifluoroacetophenone derivatives imparts documented metabolic stability advantages compared to non-fluorinated acetophenone analogs . The electron-withdrawing CF3 group reduces the electron density at the carbonyl carbon, making it less susceptible to reductive metabolism by carbonyl reductases. Additionally, fluorination blocks oxidative metabolism at the methyl position that occurs with non-fluorinated methyl ketones [1]. The non-fluorinated comparator 2'-amino-5'-hydroxyacetophenone (CAS 30954-71-3, C8H9NO2, MW 151.16) lacks this protection, making its methyl group vulnerable to CYP450-mediated oxidation. While direct comparative metabolic stability data between these two specific compounds is not publicly available, the class-level effect of CF3-for-CH3 substitution on metabolic stability is well-established across multiple chemotypes. In homocamptothecin derivatives, specifically, trifluoromethyl introduction enhanced plasma stability and antitumor activity compared to non-fluorinated parents .

Metabolic stability context
Class-level inference
CF₃ reduces carbonyl electrophilicity; blocks oxidative metabolism at α-position vs. CH₃ analog.
Supports metabolic stability context for in vivo study design.
Compound-specific stability data not publicly available.
metabolic stability fluorine substitution pharmacokinetics

Dual Amino-Hydroxy Functionality: Expanded Derivatization Options

The presence of both a primary aromatic amine and a phenolic hydroxyl on the trifluoroacetophenone scaffold enables orthogonal derivatization strategies that are impossible with mono-functional analogs. The amino group can undergo diazotization, acylation, or reductive amination, while the hydroxyl group independently permits O-alkylation, esterification, or sulfonation [1]. This contrasts with compounds such as 2,2,2-trifluoroacetophenone (CAS 434-45-7, no ring substituents), 2'-amino-2,2,2-trifluoroacetophenone (amino only), or 4'-hydroxy-2,2,2-trifluoroacetophenone (CAS 1823-63-8, hydroxy only), each of which permits only a single derivatization vector. The target compound's bifunctional nature makes it suitable as a core scaffold for generating diverse compound libraries through parallel synthesis. In the context of o-trifluoroacetyl aniline chemistry, this class of compounds serves as key intermediates for constructing trifluoromethylated heterocycles including quinolines [2], benzoxazoles, and benzimidazoles, with the hydroxy group providing an additional handle for further elaboration or for modulating physicochemical properties of the final products.

Derivatization handles
Supporting evidence
Target: 2 orthogonal handles (NH₂ + OH).
Comparators: 0–1 handles (unsubstituted, 4'-OH only, or 2'-NH₂ only analogs).
Bifunctional scaffold enables parallel SAR exploration.
Documented heterocycle diversification: quinolines, benzoxazoles.
synthetic intermediate bifunctional scaffold drug discovery building block

Best Application Scenarios for 2'-Amino-5'-hydroxy-2,2,2-trifluoroacetophenone


AChE Inhibitor Lead Optimization for CNS Applications

The compound serves as a privileged scaffold for developing transition-state analog AChE inhibitors, with the trifluoromethyl ketone moiety forming a stable tetrahedral adduct with the catalytic serine residue [1]. The meta-amino substituent potency enhancement (~105-fold over unsubstituted trifluoroacetophenone, as established by Nair and Quinn [2]) combined with the additional para-hydroxy H-bond donor provides a starting point for designing sub-nanomolar inhibitors with potential blood-brain barrier penetration. For procurement, this compound is preferable to the 6'-hydroxy regioisomer when a free phenolic OH is needed for target engagement or when intramolecular H-bonding in the 6'-isomer would sequester the OH and reduce binding affinity.

Key Intermediate for Trifluoromethylated Heterocycles

Ortho-trifluoroacetyl anilines are established precursors for constructing 4-trifluoromethylquinolines via Cu-catalyzed or Zn(II)-mediated annulation reactions with yields ranging from 58% to 99% [1]. The 5'-hydroxy substituent provides an additional synthetic handle for further elaboration of the heterocyclic products. The high regiospecificity of the o-trifluoroacetyl aniline synthesis (>80% yield, ortho-selective) [2] ensures procurement of isomerically pure starting material, which is critical for subsequent annulation reactions where isomeric impurities would lead to product mixtures requiring costly chromatographic separation. This compound is the preferred choice over the 5'-methoxy analog when a free phenolic OH is desired in the final heterocyclic product without a deprotection step.

ADC Linker & Bioconjugation via Phenolic Hydroxyl

The 5'-hydroxy group provides a reactive phenolic OH for bioconjugation via activated ester, carbonate, or ether linkages, while the amino group can be independently functionalized or left free for additional interactions [1]. This regioisomer is specifically preferred over the 6'-hydroxy analog (CAS 1235775-19-5) because in the 6'-isomer the OH engages in intramolecular H-bonding with the adjacent CF3CO group, reducing its nucleophilicity and availability for conjugation [2]. The trifluoromethyl group simultaneously serves as a sensitive 19F NMR probe for tracking conjugate formation and cellular uptake, adding analytical value beyond what non-fluorinated analogs can provide.

HIV RT Inhibitor & CCR5 Antagonist Synthesis Intermediate

o-Trifluoroacetyl aniline derivatives are documented intermediates for preparing HIV reverse transcriptase inhibitors, including the efavirenz chemotype [1]. Preliminary pharmacological screening indicates that compounds in this structural class can function as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [2]. The high-yielding, regiospecific synthetic route to these intermediates translates to favorable process economics for procurement at scale compared to intermediates requiring non-regiospecific Friedel-Crafts acylation followed by isomer separation. The 5'-hydroxy substitution pattern may offer pharmacokinetic advantages (improved aqueous solubility via the phenolic OH) over the 5'-chloro analog (CAS 214353-17-0) used in efavirenz synthesis.

Application
Selection Property
Validation Focus
AChE inhibition lead discovery
Trifluoromethyl ketone transition-state analog scaffold; meta-amino potency context
Enzyme inhibition assay endpoint review
Trifluoromethylated heterocycle synthesis
Regiospecific o-trifluoroacetyl aniline intermediate; ortho-selectivity profile
Isomeric purity and annulation yield review
Bioconjugation via phenolic hydroxyl
Free 5'-OH handle; ¹⁹F NMR probe capability
Conjugation efficiency and conjugate characterization
HIV RT inhibitor intermediate procurement
o-Trifluoroacetyl aniline chemotype; documented efavirenz-class intermediate route
Process economics and isomer purity context
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